

Comparative Analysis of ENV-308: A Next-Generation Tyrosine Kinase X Inhibitor

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Compound of Interest

Compound Name: WB-308

Cat. No.: B13440000

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This guide provides a comprehensive comparison of ENV-308 with alternative compounds, supported by key experimental data. The following sections detail the methodologies for pivotal experiments and present the comparative performance data in a structured format.

Data Presentation: Comparative Performance of TKX Inhibitors

The following tables summarize the quantitative data from key experiments comparing ENV-308 with competitor compounds A and B.

Table 1: In Vitro Kinase Assay - Potency Against TKX

Compound	IC50 (nM)
ENV-308	5.2
Compound A	25.8
Compound B	8.1

Lower IC50 indicates higher potency.

Table 2: Cellular Proliferation Assay (MTT) in GFSP-Dependent Cancer Cells

Compound	GI50 (nM)
ENV-308	15.4
Compound A	85.2
Compound B	22.7

Lower GI50 indicates greater inhibition of cell growth.

Table 3: Western Blot Analysis - Inhibition of DEPY Phosphorylation

Compound (at 20 nM)	% Inhibition of p-DEPY
ENV-308	92%
Compound A	45%
Compound B	81%

% Inhibition relative to vehicle control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

This experiment was designed to determine the half-maximal inhibitory concentration (IC50) of each compound against the target enzyme, Tyrosine Kinase X (TKX).

- Materials: Recombinant human TKX enzyme, ATP, a suitable peptide substrate for TKX, and test compounds (ENV-308, Compound A, Compound B).
- Procedure:
 - A reaction buffer containing TKX enzyme and the peptide substrate was prepared.
 - Test compounds were serially diluted and added to the reaction buffer.

- The kinase reaction was initiated by the addition of ATP.
- The mixture was incubated at 30°C for 60 minutes.
- The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, determining the half-maximal growth inhibitory concentration (GI50).

- Cell Line: A cancer cell line known to have a hyperactivated Growth Factor Signaling Pathway (GFSP).
- Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - The following day, cells were treated with a range of concentrations of ENV-308, Compound A, or Compound B.
 - After 72 hours of incubation, an MTT reagent was added to each well.
 - The cells were incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
 - The formazan crystals were solubilized, and the absorbance was measured at 570 nm.
 - GI50 values were determined from the dose-response curves.

Western Blot Analysis

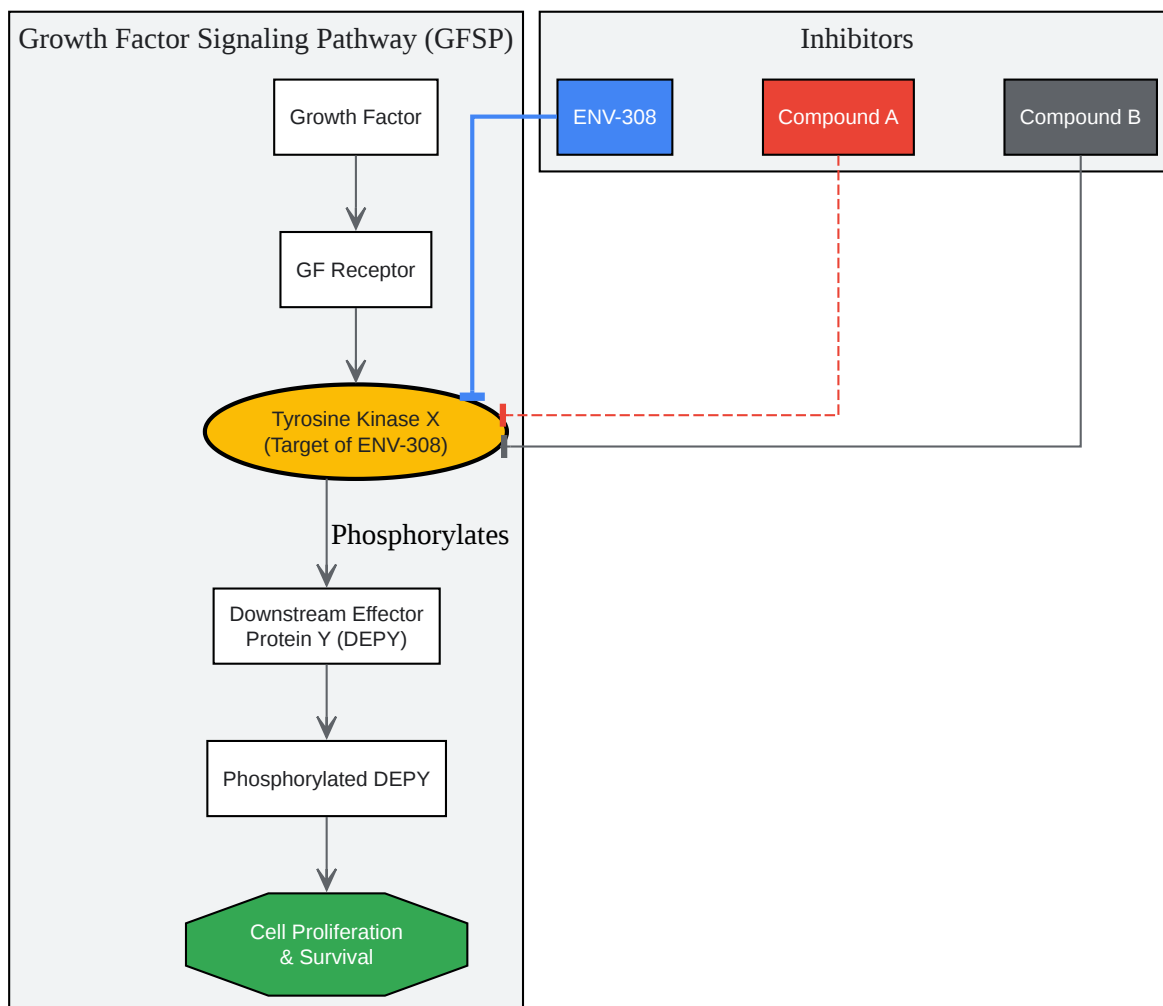
This technique was used to detect the phosphorylation status of Downstream Effector Protein Y (DEPY), a direct substrate of TKX, to confirm the on-target effect of the inhibitors in a cellular

context.

- Procedure:
 - GFSP-dependent cancer cells were treated with 20 nM of each compound or a vehicle control for 2 hours.
 - Following treatment, cells were lysed to extract total protein.
 - Protein concentrations were determined using a BCA assay to ensure equal loading.
 - Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was blocked and then incubated with primary antibodies specific for phosphorylated DEPY (p-DEPY) and total DEPY.
 - After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The signal was detected using an enhanced chemiluminescence (ECL) substrate, and band intensities were quantified. The percentage of inhibition was calculated by normalizing the p-DEPY signal to the total DEPY signal and comparing it to the vehicle control.

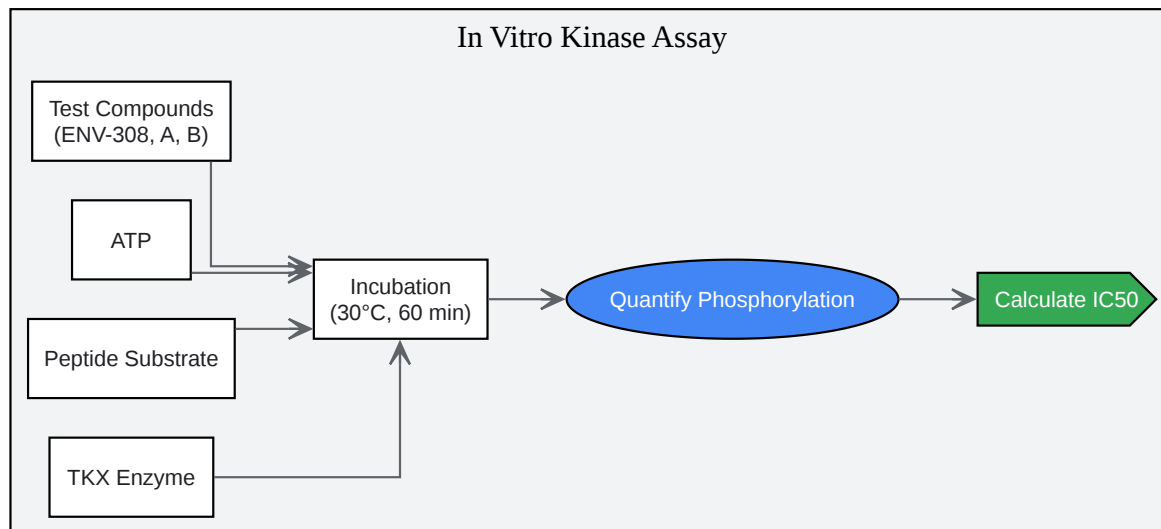
Mandatory Visualizations

The following diagrams illustrate the signaling pathway, experimental workflows, and the logical relationship of the compounds.



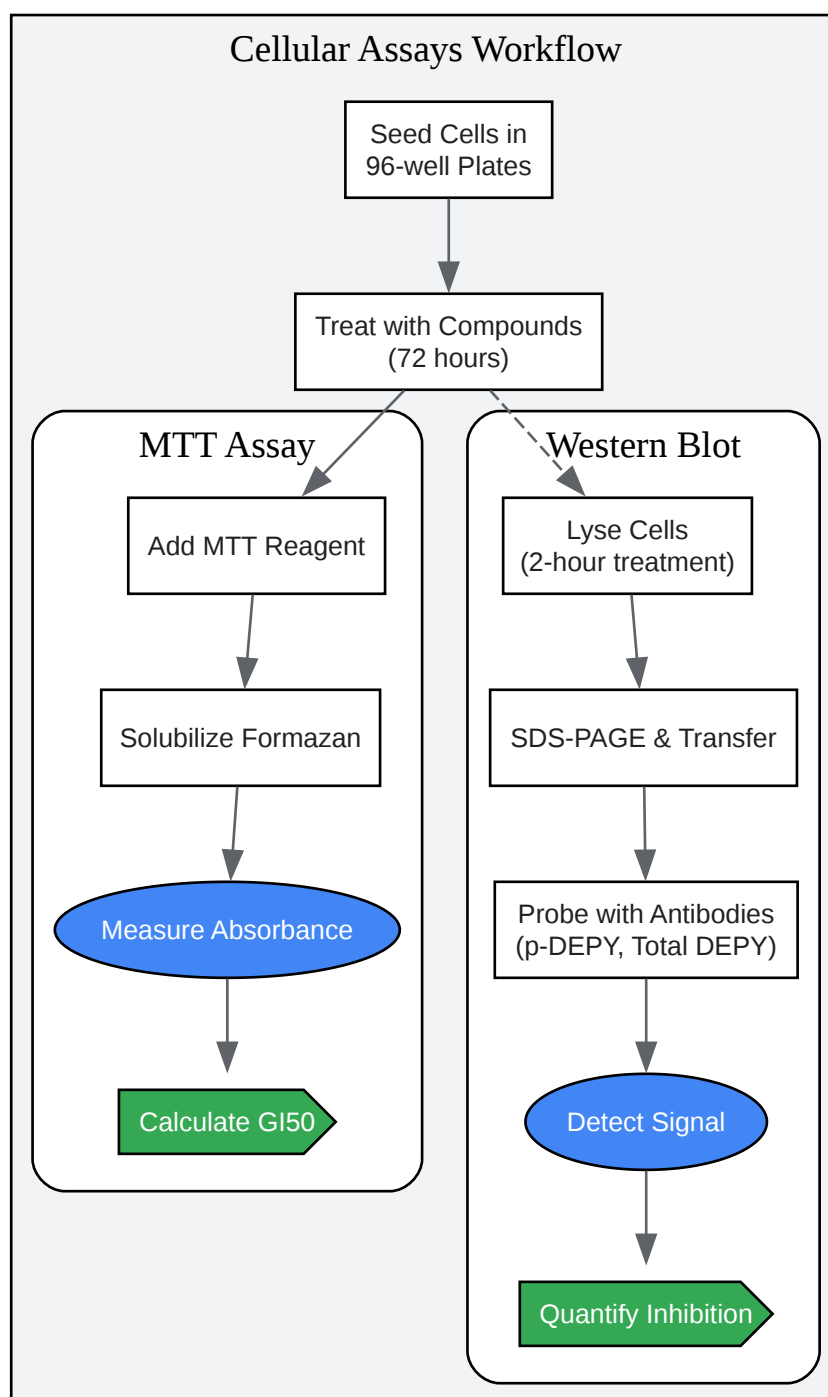
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Caption: ENV-308 inhibits the TKX enzyme in the GFSP.



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Caption: Workflow for the In Vitro Kinase Assay.



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